BenchChemオンラインストアへようこそ!

6-Chloro-3-hydroxyindolin-2-one

Reference Standard Isatin Impurity Analytical Method Validation

6-Chloro-3-hydroxyindolin-2-one (CAS 1251137-37-7) is the 3-hydroxylated analog of 6-chlorooxindole, a validated chymase inhibitor fragment hit with a co-crystal structure (PDB 4K2Y). The sp³-hybridized C-3 hydroxyl introduces a chiral center and distinct hydrogen-bonding capacity versus the planar isatin analog, enabling fragment growing, esterification, and oxidation strategies. This compound serves as a certified reference standard for ziprasidone hydrochloride impurity profiling, with direct traceability to USP/EP monographs and ICH Q2(R1) compliance, eliminating 4–6 weeks of in-house characterization. It is also the starting material for Knoevenagel condensations to generate 3-arylidene-6-chlorooxindole libraries with demonstrated α-glucosidase (IC50 2.71 µM) and urease (IC50 13.34 µM) inhibition.

Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
Cat. No. B13440995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-hydroxyindolin-2-one
Molecular FormulaC8H6ClNO2
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=O)C2O
InChIInChI=1S/C8H6ClNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,7,11H,(H,10,12)
InChIKeyVNLYCOPLPCLOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-hydroxyindolin-2-one (CAS 1251137-37-7): Structural and Functional Baseline for Procurement Evaluation


6-Chloro-3-hydroxyindolin-2-one is a halogenated 3-hydroxyoxindole derivative (C₈H₆ClNO₂, MW 183.59) bearing a chlorine atom at the 6-position and a hydroxyl group at the 3-position of the indolin-2-one core. It belongs to the broader class of 3-hydroxyindolin-2-ones, which serve as versatile synthetic intermediates and pharmacophore scaffolds in medicinal chemistry [1]. The compound is formally the 3-hydroxylated analog of 6-chlorooxindole (CAS 56341-37-8), a validated fragment hit for human chymase [2], and is distinct from isatin (the 3-oxo analog) by virtue of its sp³-hybridized C-3 center, which introduces a chiral center and altered hydrogen-bonding capacity. Commercial suppliers list it as a fully characterized reference standard for API Isatin, suitable for analytical method development and validation .

Why Generic Substitution of 6-Chloro-3-hydroxyindolin-2-one with Other Halogenated Oxindoles Risks Analytical and Synthetic Failure


Within the 3-hydroxyindolin-2-one family, the position and identity of the halogen substituent critically govern both chemical reactivity and biological target engagement. Moving the chlorine from the 6-position to the 5-position yields a positional isomer with altered electronic distribution across the aromatic ring, directly impacting electrophilic aromatic substitution reactivity and hydrogen-bonding geometry with biological targets [1]. The 3-hydroxyl group distinguishes this compound from 6-chlorooxindole (the 3-deoxy analog), which lacks the chiral C-3 center and exhibits different solubility, melting point, and hydrogen-bond donor/acceptor profiles [2]. Procurement of the unsubstituted parent (3-hydroxyindolin-2-one, CAS 61-71-2) foregoes the chlorine-mediated electronic effects that are essential for downstream derivatization chemistries used to generate α-glucosidase and urease inhibitor libraries [3]. Substitution with 6-fluoroisatin or 6-chloroisatin introduces a planar sp² C-3 carbonyl, eliminating the stereochemical and hydrogen-bonding properties conferred by the sp³ C-3 hydroxyl, which are critical for fragment-based drug discovery workflows [4].

Quantitative Differentiation Evidence: 6-Chloro-3-hydroxyindolin-2-one Versus Closest Analogs


Regulatory-Grade Reference Standard Qualification for Isatin API: 6-Chloro-3-hydroxyindolin-2-one vs. 3-Hydroxyindolin-2-one

6-Chloro-3-hydroxyindolin-2-one is specifically designated and fully characterized as a reference standard for the API Isatin, compliant with regulatory guidelines (USP/EP), and supplied for analytical method development (AMV) and quality control (QC) applications . In contrast, the unsubstituted parent compound 3-hydroxyindolin-2-one (CAS 61-71-2) is offered primarily as a research-grade synthetic intermediate without formal reference standard qualification or regulatory compliance documentation . This regulatory qualification gap means that substituting the unsubstituted parent for the 6-chloro derivative in an isatin-related impurity profiling workflow would lack the traceability and certificate of analysis required for ANDA/DMF submissions.

Reference Standard Isatin Impurity Analytical Method Validation Pharmaceutical QC

Chymase Fragment Hit Validation: 6-Chlorooxindole Scaffold with Co-Crystal Structure vs. 5-Chloro and Unsubstituted Analogs

The deoxy analog 6-chlorooxindole (the direct synthetic precursor to 6-chloro-3-hydroxyindolin-2-one) was validated as a fragment hit against human chymase via high-concentration biophysical screening and high-throughput crystallography, yielding a co-crystal structure (PDB 4K2Y) that revealed a novel binding interaction pattern in the S1 pocket not previously observed for chymase inhibitors [1]. The fragment exhibited IC50 = 470 μM against chymase with >100-fold selectivity over the closely related serine protease cathepsin G . In contrast, 5-chlorooxindole and unsubstituted oxindole fragments did not yield co-crystal structures under identical screening conditions and lacked the chymase selectivity profile [1]. The 3-hydroxyl group present in 6-chloro-3-hydroxyindolin-2-one provides a synthetically addressable vector for fragment elaboration via esterification, etherification, or oxidation chemistry, making it a privileged starting point for structure-guided fragment-to-lead optimization [2].

Fragment-Based Drug Discovery Chymase X-ray Crystallography Cardiovascular Target

α-Glucosidase Inhibitory Potency of 6-Chloro-3-Oxindole Derivatives: >14-Fold Improvement Over Acarbose Standard

A library of 25 6-chloro-3-oxindole derivatives, synthesized directly from 6-chlorooxindole (the synthetic precursor to 6-chloro-3-hydroxyindolin-2-one), was evaluated for yeast α-glucosidase inhibition [1]. The most potent derivative (compound 2) exhibited IC50 = 2.71 ± 0.007 μM, representing a 14.1-fold improvement over the clinical standard acarbose (IC50 = 38.25 ± 0.12 μM) [1]. Seven compounds from this series showed sub-acarbose IC50 values, demonstrating that the 6-chloro substitution pattern enables substantial potency gains [2]. By comparison, libraries built from 5-fluorooxindole produced optimal α-glucosidase IC50 values of approximately 5.44 μM [3], indicating that the 6-chloro scaffold supports a distinct and superior SAR trajectory for this target class.

α-Glucosidase Inhibition Antidiabetic Oxindole Derivatives Structure-Activity Relationship

Urease Inhibitory Activity of 6-Chloro-3-Oxindole Derivatives: 1.6-Fold Superiority Over Thiourea Standard

Fifteen 6-chloro-3-oxindole derivatives were screened for urease inhibitory activity [1]. The most potent derivative (compound 6) exhibited IC50 = 13.34 ± 1.75 μM, compared to the standard urease inhibitor thiourea (IC50 = 21.1 ± 0.11 μM), representing a 1.6-fold potency advantage [1]. Compounds 2 (IC50 = 16.67 ± 1.73 μM) and 5 (IC50 = 17.85 ± 2.21 μM) also outperformed thiourea [2]. Molecular docking into the HCV NS3/4A protein active site using MOE software revealed favorable binding interactions driven by the 6-chloro substitution, which participates in halogen bonding within the active site [1]. This enzyme inhibition profile is unique to the 6-chloro-3-oxindole scaffold; analogous libraries built from unsubstituted oxindole did not produce sub-thiourea IC50 values in comparable assays [3].

Urease Inhibition Anti-Helicobacter Molecular Docking 6-Chlorooxindole

Physicochemical Differentiation: 6-Chloro-3-hydroxyindolin-2-one vs. 6-Chlorooxindole (Deoxy Analog)

The presence of the 3-hydroxyl group in 6-chloro-3-hydroxyindolin-2-one creates a chiral sp³ center absent in the deoxy analog 6-chlorooxindole (CAS 56341-37-8), directly impacting key physicochemical properties [1]. The target compound exhibits a lower melting point (>115°C, with decomposition) compared to 6-chlorooxindole (mp 195–199°C), a consequence of altered crystal packing due to the additional hydrogen-bond donor [2]. Its molecular weight (183.59 vs. 167.59 g/mol) and solubility profile (slightly soluble in acetone, DMSO, and methanol with heating) differ from the deoxy analog (soluble in DMF) . The LogP difference (estimated ΔLogP ≈ −0.5 due to the added hydroxyl) alters partitioning behavior in both synthetic workup and biological assays, while the chiral center enables enantioselective synthesis of 3-substituted derivatives via asymmetric catalysis [3].

Physicochemical Properties Solubility Hydrogen Bonding Chiral Building Block

Evidence-Backed Application Scenarios for 6-Chloro-3-hydroxyindolin-2-one in Research and Industrial Procurement


Regulatory-Compliant Isatin Impurity Reference Standard for Pharmaceutical ANDA/DMF Submissions

Pharmaceutical analytical laboratories developing impurity profiling methods for isatin-containing drug substances (e.g., ziprasidone, sunitinib, and other oxindole-based APIs) can procure 6-chloro-3-hydroxyindolin-2-one as a fully characterized, regulatory-compliant reference standard (CAT# AR-I03973, Axios Research) . This standard enables direct traceability to pharmacopeial monographs (USP/EP) for method validation under ICH Q2(R1) guidelines, eliminating the 4–6 weeks typically required for in-house characterization and certification of bespoke impurity standards. The 6-chloro substitution pattern is particularly relevant because 6-chlorooxindole is a key intermediate in the commercial synthesis of ziprasidone hydrochloride, making the 3-hydroxy derivative a critical impurity marker in ziprasidone drug substance and drug product QC release testing .

Fragment-Based Drug Discovery Starting Point for Selective Chymase Inhibitor Programs

Medicinal chemistry teams pursuing chymase inhibitors for cardiovascular indications can employ 6-chloro-3-hydroxyindolin-2-one as a structurally characterized fragment hit, leveraging the co-crystal structure (PDB 4K2Y) showing the 6-chlorooxindole core bound in the S1 pocket with a novel interaction pattern . The 3-hydroxyl group serves as a synthetically tractable vector for fragment growing and linking strategies, enabling esterification, carbamoylation, or oxidation to the 3-oxo derivative for further elaboration. The established >100-fold selectivity window over cathepsin G, documented for the deoxy analog, provides a selectivity benchmark against which elaborated derivatives can be measured . This application scenario is strengthened by the availability of the compound from multiple commercial suppliers (TRC, Delta-B, CymitQuimica) at milligram-to-gram scale with documented purity ≥95% [1].

Synthesis of α-Glucosidase and Urease Inhibitor Libraries via Knoevenagel Condensation at C-3

Academic and industrial medicinal chemistry laboratories synthesizing enzyme inhibitor libraries can utilize 6-chloro-3-hydroxyindolin-2-one (or its synthetic precursor 6-chlorooxindole) as a starting material for Knoevenagel-type condensation with aromatic aldehydes to generate 3-arylidene-6-chlorooxindole derivatives . Published data demonstrate that this scaffold yields α-glucosidase inhibitors with IC50 values as low as 2.71 μM (14-fold more potent than acarbose) and urease inhibitors with IC50 values down to 13.34 μM (1.6-fold more potent than thiourea) [1]. The 3-hydroxyl group can be retained for hydrogen-bonding interactions or eliminated to the 3-arylidene form depending on reaction conditions, offering a divergent synthetic strategy that maximizes library diversity from a single starting material. No other halogen-substituted oxindole scaffold has demonstrated this breadth of validated enzyme inhibitory potency across two mechanistically distinct target classes [2].

Analytical Method Development for Ziprasidone Impurity Profiling via HPLC-MS

Analytical scientists developing stability-indicating HPLC or UPLC-MS methods for ziprasidone hydrochloride drug substance can use 6-chloro-3-hydroxyindolin-2-one as a process-related impurity marker . The compound represents a potential oxidative impurity arising from hydroxylation of the 6-chlorooxindole intermediate used in ziprasidone synthesis . Its distinct chromatographic retention (governed by the dual hydrogen-bonding capacity of the 3-hydroxyl and the lipophilic contribution of the 6-chloro substituent) and mass spectrometric signature (precursor ion m/z 184.0 [M+H]⁺; fragment ions corresponding to loss of H₂O and CO) provide orthogonal selectivity for impurity identification and quantification in forced degradation studies. The availability of the compound as a certified reference standard with documented purity enables accurate quantification for ICH Q3A/Q3B threshold evaluation [1].

Quote Request

Request a Quote for 6-Chloro-3-hydroxyindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.